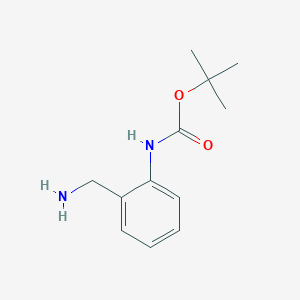

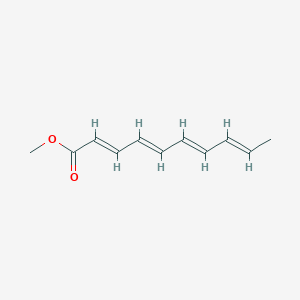

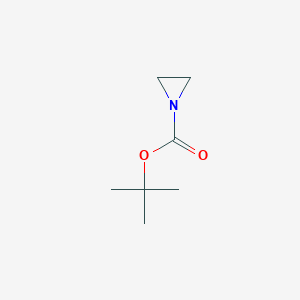

![molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]piridina CAS No. 274-87-3](/img/structure/B153557.png)

Tetrazolo[1,5-a]piridina

Descripción general

Descripción

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. The unique structure of tetrazolo[1,5-a]pyridine, which incorporates a tetrazole ring fused to a pyridine ring, contributes to its distinctive chemical and physical properties .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives can be achieved through different methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides under solvent-free conditions, which has been shown to yield products in good to excellent yields . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been reported using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .

Molecular Structure Analysis

The molecular structures of tetrazolo[1,5-a]pyridine derivatives have been characterized by various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray diffraction . The influence of substituents on the tetrazole-azide tautomerism has been studied using NMR, IR spectroscopy, and molecular orbital calculations, revealing how different groups affect the equilibrium constants10.

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine and its derivatives participate in a variety of chemical reactions. For instance, photolysis of tetrazolo[1,5-a]pyridine derivatives can lead to ring expansion and ring opening, yielding various intermediates and final products . The thermal decomposition of tetrazolo[1,5-a]pyridine has been studied, showing that it follows the Avrami-Erofeev reaction pattern and produces gases such as N2, C2H2, and HCN .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridine derivatives have been extensively investigated. These compounds exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . Their thermal hazard and pyrolysis mechanisms have been analyzed using techniques like TG, DSC, ARC, and TG-MS, providing insights into their safety during handling and storage . The semiconducting characteristics of tetrazolo[1,5-a]pyridine-containing π-conjugated systems have also been explored, demonstrating their potential in organic electronics .

Aplicaciones Científicas De Investigación

Características Semiconductoras

Los sistemas π-conjugados que contienen tetrazolo[1,5-a]piridina se han estudiado por sus características semiconductoras . Se sintetizó una serie de derivados de this compound diarylados y mostraron características de transistor estables en condiciones de polarización repetidas .

Dispositivos Optoelectrónicos

Se ha explorado el potencial de la this compound en dispositivos optoelectrónicos . La incorporación de una unidad aceptora de electrones en sistemas π-conjugados es un enfoque importante para modular las propiedades físicas de tales moléculas .

Sensores

Los derivados de this compound se han utilizado en el desarrollo de sensores . Sus propiedades electrónicas únicas las hacen adecuadas para detectar varios cambios físicos y químicos.

Fármacos Anticancerígenos

La investigación ha indicado el potencial de los derivados de this compound en el campo farmacéutico, incluyendo como fármacos anticancerígenos . Su capacidad para interactuar con objetivos biológicos las convierte en candidatos prometedores para el desarrollo de fármacos.

Emisores para Microscopía y Imagen Confocal

Los derivados de this compound se han utilizado como emisores para microscopía y imagen confocal . Sus propiedades luminiscentes las hacen ideales para estas aplicaciones.

Estabilidad Térmica

Se ha encontrado que los derivados de this compound poseen una buena estabilidad térmica . Esto las hace adecuadas para aplicaciones que requieren materiales para resistir altas temperaturas .

Safety and Hazards

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of Tetrazolo[1,5-a]pyridine .

Direcciones Futuras

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated Tetrazolo[1,5-a]pyridine derivatives was synthesized to investigate this potential . The research on Tetrazolo[1,5-a]pyridine is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

Mecanismo De Acción

Mode of Action

The mode of action of Tetrazolo[1,5-a]pyridine is primarily through its interaction with these targets. The compound’s structure allows it to bind to various receptors and enzymes, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

Tetrazolo[1,5-a]pyridine affects several biochemical pathways. One significant pathway involves the decomposition of the compound, which follows the Avarami-Erofeve (A2) reaction pattern . The main decomposition products were N2, C2H2, and HCN according to experiments and theoretical calculations .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tetrazolo[1,5-a]pyridine’s action are diverse, given its potential to interact with various targets. For instance, some studies suggest that Tetrazolo[1,5-a]pyridine derivatives can exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of Tetrazolo[1,5-a]pyridine can be influenced by various environmental factors. For example, thermal stability is a crucial factor for this compound. Thermogravimetric analyses indicate that Tetrazolo[1,5-a]pyridine possesses good thermal stability .

Propiedades

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrazolo[1,5-a]pyridine?

A1: Tetrazolo[1,5-a]pyridine has the molecular formula C5H4N4 and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrazolo[1,5-a]pyridines?

A2: Various spectroscopic techniques prove valuable for characterizing these compounds, including:* NMR Spectroscopy (1H, 13C, 15N): Provides structural information, elucidates tautomeric equilibria with 2-azidopyridines, and characterizes alkylation products. [, , , , , , ]* IR Spectroscopy: Useful for identifying characteristic functional groups, analyzing tautomeric forms, and studying matrix-isolated reaction intermediates. [, , , , , , ] * UV Spectroscopy: Used to monitor reactions and identify transient species like diazacycloheptatetraenes formed during photolysis. []* Photoelectron Spectroscopy (PES): Provides information about electronic structure and ionization potentials, and helps study gas-phase reactions and equilibria. [, , , ]* Electron Spin Resonance (ESR) Spectroscopy: Detects and characterizes reactive intermediates like nitrenes and carbenes formed during photolysis and thermolysis. [, , ]

Q3: What is the significance of the azide-tetrazole tautomerism in tetrazolo[1,5-a]pyridines?

A4: Tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism significantly influences their reactivity, with different tautomers participating in distinct reaction pathways. Factors like substituents and solvent polarity can shift this equilibrium. [, , , , , , , , ]

Q4: How can tetrazolo[1,5-a]pyridines be used to synthesize 1H-1,3-diazepines?

A5: Photolysis of tetrazolo[1,5-a]pyridines or their 2-azidopyridine tautomers generates reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediates. These intermediates can be trapped by alcohols to yield 2-alkoxy-1H-1,3-diazepines. [, , , ]

Q5: Can tetrazolo[1,5-a]pyridines be used to prepare other heterocyclic compounds?

A6: Yes, they serve as versatile precursors for various heterocycles:* Pyrroles: Thermal rearrangement of specific derivatives, particularly 5-chlorotetrazolo[1,5-a]pyridines, leads to the formation of 1H- and 3H-3-cyanopyrroles. [] * Pyrazoles: Similar to pyrrole synthesis, specific tetrazolo[1,5-a]pyridine derivatives can undergo thermolysis to yield cyanopyrazoles. [] * Furazano[4,5-b]pyridine 1-oxides: Synthesized by thermolysis of appropriate 4-nitrotetrazolo[1,2-a]pyridines, likely through 2-azido-3-nitropyridine intermediates. []* Diazabicyclo[3.2.0]hepten-3-ones: Photolysis of tetrazolo[1,5-a]pyridines or 2-azidopyridines can yield these compounds, often via 2,3-dihydro-1H-1,3-diazepin-2-one intermediates. []

Q6: What are the applications of tetrazolo[1,5-a]pyridine derivatives in materials science?

A7: Incorporating tetrazolo[1,5-a]pyridine units into π-conjugated systems offers potential for tuning electronic properties. For example, bithiophene-substituted tetrazolo[1,5-a]pyridine exhibits promising semiconducting characteristics suitable for organic transistor applications. []

Q7: Are there catalytic applications for tetrazolo[1,5-a]pyridines?

A8: While not catalysts themselves, they serve as valuable building blocks. Notably, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) effectively utilizes tetrazolo[1,5-a]pyridines to prepare 1-(pyridin-2-yl)-1,2,3-triazole derivatives, often employing copper(I) acetate as a catalyst. [, ]

Q8: How is computational chemistry used to study tetrazolo[1,5-a]pyridines?

A9: Computational methods provide insights into their properties and reactivity:* Energy calculations: Ab initio calculations help determine relative stabilities of different tautomers and reaction intermediates. [, ]* Transition state analysis: Exploring reaction pathways and identifying intermediates, such as those involved in ring-contraction mechanisms of arylnitrenes. []* NMR prediction: DFT calculations, including solvent effects, accurately predict 1H, 13C, and 15N NMR chemical shifts, aiding structural elucidation and understanding alkylation regioselectivity. []

Q9: How do substituents affect the reactivity of tetrazolo[1,5-a]pyridines?

A10: Substituents significantly influence reactivity:* Electron-withdrawing groups: Can stabilize the tetrazole tautomer and influence the regioselectivity of reactions like N-alkylation. [, , ]* Halogen substituents: Their position and nature affect the tetrazole-azide equilibrium. []* Cyano groups: Introduce additional reaction pathways, enabling the formation of ketenimines alongside diazacycloheptatetraenes upon photolysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

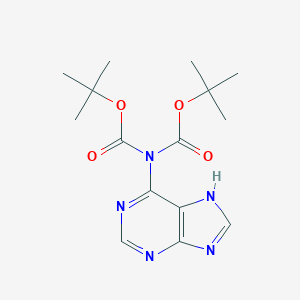

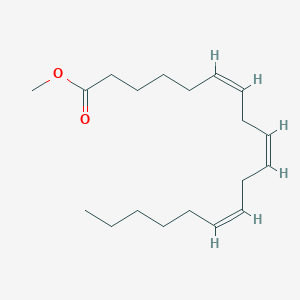

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

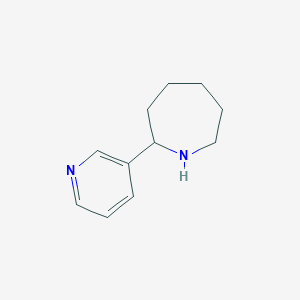

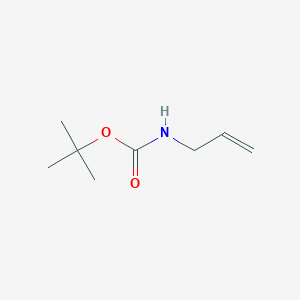

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

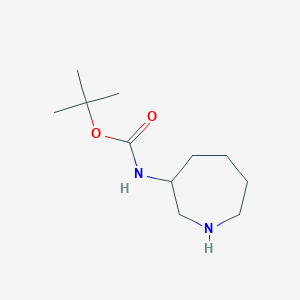

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

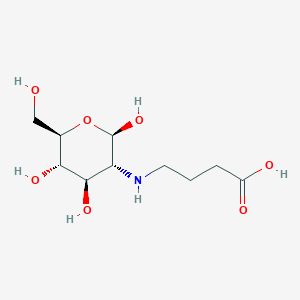

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)